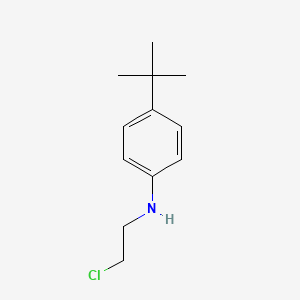

4-tert-butyl-N-(2-chloroethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18ClN |

|---|---|

Molecular Weight |

211.73 g/mol |

IUPAC Name |

4-tert-butyl-N-(2-chloroethyl)aniline |

InChI |

InChI=1S/C12H18ClN/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,14H,8-9H2,1-3H3 |

InChI Key |

KIIMBADBYDTNFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Characterization of 4-tert-butyl-N-(2-chloroethyl)aniline: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on 4-tert-butyl-N-(2-chloroethyl)aniline, a compound of interest for its potential applications in synthetic chemistry and drug discovery. As of the time of this writing, this specific molecule is not widely cataloged, and a dedicated CAS (Chemical Abstracts Service) number has not been assigned. Consequently, this guide is structured to provide a comprehensive overview based on established principles of organic synthesis, and predictive analysis of its properties and safe handling, drawing parallels from closely related and well-documented chemical entities.

Executive Summary: The Scientific Context

The N-(2-chloroethyl)aniline scaffold is a recognized pharmacophore and a versatile synthetic intermediate. The introduction of a tert-butyl group on the aniline ring is anticipated to modulate the molecule's lipophilicity, metabolic stability, and steric profile, making 4-tert-butyl-N-(2-chloroethyl)aniline a novel building block for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a robust framework for its synthesis, purification, and characterization, enabling researchers to explore its synthetic utility and potential biological activity.

Physicochemical Properties and Structural Attributes

While experimental data for 4-tert-butyl-N-(2-chloroethyl)aniline is not available, we can predict its key physicochemical properties based on its constituent functional groups and structural analogs.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₈ClN | Based on the addition of a 2-chloroethyl group to 4-tert-butylaniline. |

| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-alkylanilines are often oils or low-melting solids. |

| Boiling Point | > 250 °C (estimated) | Expected to be higher than 4-tert-butylaniline due to increased molecular weight. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The non-polar tert-butyl group and aromatic ring dominate the molecule's polarity. |

| pKa (of the amine) | ~4-5 | The electron-donating tert-butyl group slightly increases the basicity compared to aniline. |

Proposed Synthesis Pathway: N-Alkylation of 4-tert-butylaniline

The most direct and logical synthetic route to 4-tert-butyl-N-(2-chloroethyl)aniline is the N-alkylation of the readily available starting material, 4-tert-butylaniline (CAS: 769-92-6)[1]. The alkylating agent of choice is 1-bromo-2-chloroethane, a common reagent for introducing the 2-chloroethyl group onto an amine[2].

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls to monitor the reaction progress and ensure the identity and purity of the final product.

Materials and Reagents:

-

4-tert-butylaniline (CAS: 769-92-6)[1]

-

1-bromo-2-chloroethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-tert-butylaniline (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-3.0 equivalents). The use of a base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product[2].

-

Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.2-1.5 equivalents) to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC)[2][3]. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction progression.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram of the Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Purification and Characterization

Purification:

The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product (as determined by TLC) should be combined and the solvent removed under reduced pressure.

Characterization:

The identity and purity of the synthesized 4-tert-butyl-N-(2-chloroethyl)aniline should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the presence of the tert-butyl, aromatic, and chloroethyl protons and carbons in the correct ratios and chemical environments.

-

Mass Spectrometry (MS): This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the N-H bond (if any secondary amine is present as an impurity), C-H bonds (aromatic and aliphatic), C-N bond, and the C-Cl bond.

Safety and Handling

Given the lack of specific toxicity data for 4-tert-butyl-N-(2-chloroethyl)aniline, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety protocols for related chloroanilines and alkylating agents should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All handling of the compound and its reagents should be performed in a well-ventilated fume hood.

-

Exposure Routes: Avoid inhalation, ingestion, and skin contact. N-(2-chloroethyl)anilines are known to be alkylating agents and should be treated as potential mutagens and carcinogens.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations for hazardous materials.

Potential Applications and Future Directions

4-tert-butyl-N-(2-chloroethyl)aniline is a promising starting material for the synthesis of a variety of more complex molecules. The chloroethyl group can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This opens up avenues for the development of:

-

Novel Pharmaceuticals: The N-(2-chloroethyl)aniline moiety is a key component of some anticancer agents[4]. The tert-butyl group could enhance the therapeutic index of such compounds.

-

Molecular Probes: The reactivity of the chloroethyl group can be exploited for the development of fluorescent probes or affinity labels for biological targets.

-

Materials Science: Aniline derivatives are used in the synthesis of polymers and dyes. The unique substitution pattern of this compound could lead to materials with novel properties.

Conclusion

While 4-tert-butyl-N-(2-chloroethyl)aniline may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through established N-alkylation protocols. This guide provides a comprehensive framework for its preparation, purification, and characterization, underpinned by sound scientific principles and analogies to well-known chemical transformations. By following the detailed procedures and safety precautions outlined herein, researchers can confidently synthesize and explore the potential of this novel chemical entity in their respective fields.

References

-

Cheméo. (n.d.). Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-tert-butylaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

-

Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-ethyl- (CAS 589-16-2). Retrieved from [Link]

-

Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

-

Course Hero. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-chloro-N,N-diethyl- (CAS 2873-89-4). Retrieved from [Link]

-

Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

Sources

Technical Guide: 4-tert-butyl-N-(2-chloroethyl)aniline as a Lipophilic Alkylating Scaffold

Abstract

4-tert-butyl-N-(2-chloroethyl)aniline represents a specialized chemotype within the nitrogen mustard family, distinct for its combination of a reactive alkylating pharmacophore and a bulky, lipophilic tert-butyl anchor. Unlike bifunctional nitrogen mustards (e.g., chlorambucil) used primarily for DNA crosslinking, this monofunctional derivative serves as a precision tool in Fragment-Based Drug Discovery (FBDD) , heterocyclic synthesis , and covalent probe development . This guide analyzes its utility as a precursor for N-arylaziridines and a building block for privileged medicinal scaffolds.

Chemical Profile & Reactivity Mechanisms[1]

Structural Analysis

The molecule comprises three functional domains:

-

The Aniline Core : Modulates the nucleophilicity of the nitrogen via resonance.

-

The tert-Butyl Group : Provides metabolic stability (blocking para-oxidation) and enhances lipophilicity (LogP modulation), critical for membrane permeability.

-

The 2-Chloroethyl Tail : A latent electrophile activated by Neighboring Group Participation (NGP) .

The Aziridinium Gateway

The primary utility of this compound lies in its ability to form a transient, highly reactive aziridinium ion. This intramolecular cyclization is the rate-limiting step for downstream alkylation.

Mechanism of Action:

-

The nitrogen lone pair attacks the

-carbon, displacing the chloride. -

Formation of the strained aziridinium cation.

-

Nucleophilic attack (by DNA bases, protein thiols, or synthetic nucleophiles) opens the ring.

Figure 1: Kinetic pathway of aziridinium formation and subsequent alkylation. The tert-butyl group remains spectator but influences solubility.

Research Applications

Fragment-Based Drug Discovery (FBDD)

In modern oncology research, this molecule acts as a "warhead-ligand" hybrid.

-

Covalent Inhibition : The chloroethyl group targets solvent-exposed cysteine residues on kinases. The tert-butyl group often mimics the hydrophobic pocket affinity seen in inhibitors like Gefitinib .

-

Pro-drug Design : The cyclization rate can be tuned by the pH of the microenvironment, offering selectivity for hypoxic tumor tissues.

Synthesis of N-Arylaziridines

Direct treatment with base converts the open-chain chloroethyl amine into the stable N-(4-tert-butylphenyl)aziridine. These aziridines are potent building blocks for:

-

Ring-Opening Polymerization : Creating functionalized polyamines.

-

C-H Activation : Directing groups for ortho-functionalization of the aromatic ring.

Heterocyclic Construction

The compound serves as a "2-carbon + nitrogen" synthon for building complex heterocycles.

| Target Scaffold | Reaction Partner | Mechanism | Application |

| Imidazolidinones | Isocyanates | Cycloaddition | Anti-inflammatory agents |

| Indolines | Lewis Acids ( | Intramolecular Friedel-Crafts | Serotonin receptor modulators |

| Piperazines | Primary Amines | Bis-alkylation | Antihistamines |

Experimental Protocols

Protocol A: Synthesis of N-(4-tert-butylphenyl)aziridine

Objective : Convert the chloroethyl precursor into the isolated aziridine ring for synthetic use.

Reagents :

-

4-tert-butyl-N-(2-chloroethyl)aniline (1.0 eq)

-

Potassium Hydroxide (KOH), 40% aq. solution

-

Toluene (Solvent)[1]

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (5 mol%)

Workflow :

-

Dissolution : Dissolve 10 mmol of the chloroethyl aniline in 20 mL toluene.

-

Catalysis : Add TBAB (0.5 mmol) to the organic phase.

-

Cyclization : Add 10 mL of 40% KOH dropwise while stirring vigorously at 50°C.

-

Monitoring : Track via TLC (Hexane/EtOAc 4:1). The starting material (

) will disappear; a higher -

Workup : Separate organic layer, wash with brine, dry over

. -

Purification : Vacuum distillation (Caution: Aziridines are toxic; use a trapped vacuum line).

Protocol B: Friedel-Crafts Cyclization to 5-tert-butylindoline

Objective : Intramolecular ring closure to form the indoline core.

Workflow :

-

Mix precursor with

(1.2 eq) in anhydrous decalin. -

Heat to 140°C for 4 hours under

. -

Quench with ice water.

-

Extract with ether to isolate 5-tert-butylindoline.

Safety & Handling (Critical)

Hazard Class : Alkylating Agent / Vesicant.

-

Toxicity : Potential mutagen and skin sensitizer. The mechanism that makes it useful (DNA alkylation) also makes it carcinogenic.

-

Neutralization : Spills should be treated with 10% sodium thiosulfate solution, which nucleophilically opens the aziridinium ring to a harmless thiosulfate adduct.

References

-

Grokipedia . N-Ethyl-N-(2-chloroethyl)aniline - Chemical Profile and Reactivity. Retrieved from

-

Google Patents . N-(2-chloroethyl)aziridine and its preparation (US3240776A). Retrieved from 2

-

Organic Chemistry Portal . Aziridine Synthesis by Ring Closure Reaction. Retrieved from 3

-

SciSpace . From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from 4

-

ResearchGate . Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)ethyl)malonates: Synthesis of Quinolines. Retrieved from 5

Sources

- 1. EP0007482A1 - 2-Chloro-6-nitroanilines, process for their preparation, their use, herbicidal compositions - Google Patents [patents.google.com]

- 2. US3240776A - N-(2-chloroethyl)aziridine and its preparation - Google Patents [patents.google.com]

- 3. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

4-tert-butyl-N-(2-chloroethyl)aniline safety and handling precautions

Safety and Handling of 4-tert-butyl-N-(2-chloroethyl)aniline

Introduction & Chemical Identity

4-tert-butyl-N-(2-chloroethyl)aniline is a specialized alkylating intermediate often utilized in the synthesis of nitrogen mustard derivatives, dyes, and pharmaceutical candidates. Structurally, it consists of a lipophilic 4-tert-butylphenyl group attached to a reactive 2-chloroethylamino moiety.

This compound belongs to the class of monofunctional nitrogen mustards . Unlike bifunctional mustards (e.g., melphalan, chlorambucil) which cross-link DNA, monofunctional agents mono-alkylate DNA and proteins. This reactivity makes them potent electrophiles capable of causing severe chemical burns, sensitization, and genotoxicity.

-

Chemical Structure: A secondary amine where the nitrogen is bonded to a 4-tert-butylphenyl group and a 2-chloroethyl group.

-

Key Hazard: Formation of the electrophilic aziridinium ion (cyclic ethyleneimmonium intermediate), which drives its toxicity and reactivity.

Hazard Identification (SAR-Based Assessment)

Note: Specific toxicological data for this exact CAS may be limited. The following profile is derived from Structure-Activity Relationships (SAR) of analogous N-(2-chloroethyl)anilines.

| Hazard Class | GHS Classification (Estimated) | Description |

| Acute Toxicity | Category 3 (Oral/Dermal) | Toxic if swallowed or in contact with skin. Lipophilic tert-butyl group enhances dermal absorption. |

| Skin Corrosion | Category 1B / 2 | Causes severe skin burns or irritation.[1] Hydrolysis releases HCl; alkylation damages tissue. |

| Eye Damage | Category 1 | Causes serious eye damage.[1] Irreversible corneal injury possible upon contact. |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects due to direct DNA alkylation. |

| Sensitization | Category 1 (Skin) | May cause an allergic skin reaction (delayed hypersensitivity). |

Mechanism of Toxicity: The 2-chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium cation. This ion attacks nucleophilic centers in biological macromolecules (DNA bases like guanine, protein residues like cysteine), leading to cytotoxicity and potential mutagenesis.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the volatility of the free base and the potency of the alkylating group, strict containment is required.

Engineering Controls

-

Primary Containment: All handling (weighing, transfer, reaction) must be performed within a certified Chemical Fume Hood or a Glove Box .[2]

-

Pressure: Maintain negative pressure in the hood.

-

Ventilation: Ensure hood sash is at the lowest working height.

PPE Selection Matrix

| Protection Type | Recommendation | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Resistant to permeation by small, lipophilic alkylating agents. |

| Gloves (Secondary) | Double Nitrile (min 5 mil) | Only for incidental splash protection. Change immediately upon contamination.[2][3] Latex is NOT recommended. |

| Respiratory | P100 / OV Cartridge | Required only if working outside a hood (emergency). Full-face respirator recommended to protect eyes. |

| Body | Tyvek Lab Coat + Apron | Prevent skin absorption.[4] The tert-butyl group increases lipophilicity and skin penetration. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient due to vapor/splash risk. |

Safe Handling Protocols

A. Weighing and Transfer

-

Preparation: Pre-weigh reagents in tared, sealable vials to minimize open exposure.

-

Solvent Handling: Dissolve the compound in a solvent (e.g., DCM, Ethyl Acetate) as soon as possible; solutions are generally safer to handle than neat liquids/solids, though they can penetrate gloves faster.

-

Static Control: Use anti-static guns if the material is a solid, as static discharge can disperse toxic dust.

B. Reaction Setup

-

Temperature Control: Avoid excessive heating unless necessary. Higher temperatures accelerate aziridinium formation and potential decomposition.

-

Closed Systems: Use septum-sealed glassware and cannula transfer techniques for liquid reagents to avoid open-air pouring.

C. Decontamination & Quenching

-

Principle: The goal is to chemically deactivate the alkylating moiety by reacting it with a strong nucleophile, converting it into a harmless thioether or alcohol.

-

Quenching Solution:

-

Formula: 10% Sodium Thiosulfate (

) + 1% Sodium Bicarbonate ( -

Action: The thiosulfate anion (

) is a potent nucleophile that rapidly opens the aziridinium ring or displaces the chloride, neutralizing the electrophile.

-

Emergency Procedures

-

Skin Contact:

-

Eye Contact:

-

Irrigate: Flush with eyewash station for at least 15 minutes, holding eyelids open.

-

Consult: Ophthalmologist evaluation is mandatory.

-

-

Spill Cleanup:

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (including respiratory protection if spill is outside hood).

-

Neutralize: Cover spill with Thiosulfate/Bicarbonate solution or absorbent pads soaked in this solution.

-

Wait: Allow 30 minutes for reaction.

-

Collect: Scoop into a hazardous waste container labeled "Cytotoxic/Alkylating Waste."

-

Storage and Stability

-

Conditions: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

-

Temperature: Refrigerate (

) to prevent slow hydrolysis or polymerization. -

Incompatibilities: Strong oxidizers, strong bases (promotes aziridine formation), and nucleophiles.

-

Shelf Life: Check periodically for HCl evolution (acidic fumes), which indicates decomposition.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 104615, N-butyl-N-(2-chloroethyl)aniline. Retrieved from [Link]

- Note: Used as a structural analog for toxicity assessment.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

solubility of 4-tert-butyl-N-(2-chloroethyl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-tert-butyl-N-(2-chloroethyl)aniline in Organic Solvents

Executive Summary & Compound Profile

4-tert-butyl-N-(2-chloroethyl)aniline is a specialized intermediate often utilized in the synthesis of azo dyes, pharmaceuticals, and polymer additives. Its structure combines a lipophilic para-tert-butyl phenyl ring with a reactive N-(2-chloroethyl) functionality.

Understanding its solubility profile is critical for two primary workflows:

-

Synthetic Optimization: Selecting the correct solvent for N-alkylation or subsequent nucleophilic substitution reactions.

-

Purification: Designing efficient recrystallization or liquid-liquid extraction protocols.

Physicochemical Profile (Estimated):

-

Chemical Formula: C₁₂H₁₈ClN

-

Molecular Weight: ~211.73 g/mol

-

Physical State: Likely a low-melting solid or viscous oil (based on structural analogs like N-ethyl-N-(2-chloroethyl)aniline).[1]

-

Polarity: Low to Moderate.[2] The tert-butyl group confers significant lipophilicity, while the secondary amine and chloroethyl group introduce a dipole.

Solubility Profile in Organic Solvents

As direct quantitative solubility data (e.g.,

Solubility Prediction Table

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Excellent dipole-dipole matching; primary choice for extraction. |

| Esters | Ethyl Acetate | High | Good solvency for the aniline core; standard solvent for TLC and column chromatography. |

| Alcohols | Methanol, Ethanol | High | Soluble due to H-bonding with the amine nitrogen. often used for recrystallization (hot). |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Strong |

| Ethers | Diethyl Ether, THF | High | Excellent compatibility with the lipophilic tert-butyl group. |

| Aliphatic Hydrocarbons | Hexanes, Pentane | Moderate to Low | Soluble when hot; likely to precipitate upon cooling (ideal for recrystallization). |

| Polar Aprotic | DMSO, DMF | High | Soluble, but difficult to remove; reserved for specific nucleophilic substitutions. |

| Water | Water | Insoluble | The hydrophobic tert-butyl and phenyl groups dominate the polar amine functionality. |

Critical Insight: The 2-chloroethyl group is an alkylating agent.[3] Avoid nucleophilic solvents (like pyridine or primary amines) at high temperatures for prolonged periods to prevent unwanted quaternization or polymerization.

Experimental Protocols for Solubility Determination

Since literature values are estimates, you must empirically validate solubility for your specific batch.

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid workflow to identify suitable solvents for synthesis or extraction.

Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipettes, selected solvents.

-

Weighing: Place approx. 10 mg of 4-tert-butyl-N-(2-chloroethyl)aniline into a clear glass vial.

-

Solvent Addition: Add 100

L of the test solvent. -

Agitation: Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Cloudy/Solid Remains: Add another 400

L (Total 0.5 mL). -

Still Insoluble: Add 500

L (Total 1.0 mL). -

Still Insoluble: Solubility is <10 mg/mL.

-

-

Thermal Stress: If insoluble at RT, heat gently to 40°C (if solvent BP allows) to check for temperature-dependent solubility (crucial for recrystallization).

Protocol B: Gravimetric Saturation Method (Quantitative)

Use this for precise data required for formulation or process scale-up.

-

Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-saturated with solvent) into a tared vessel. -

Evaporation: Evaporate the solvent under a gentle nitrogen stream or vacuum.

-

Weighing: Weigh the dry residue.

Purification Strategy: Recrystallization

The presence of the tert-butyl group often facilitates good crystallization properties compared to unsubstituted anilines.

Recommended Solvent Systems:

-

Single Solvent: Ethanol (95%) or Methanol. Dissolve hot, cool slowly.

-

Binary System: Dissolve in minimal Ethyl Acetate (good solvent), then add Hexanes (anti-solvent) until turbid.

Workflow Visualization

Caption: Logical decision tree for the recrystallization of lipophilic aniline derivatives.

Safety & Handling (Critical)

-

Alkylating Potential: Compounds containing N-(2-chloroethyl) groups are structurally related to nitrogen mustards . They can act as alkylating agents, potentially modifying DNA or proteins.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All solubility experiments involving heating or evaporation must be performed in a certified chemical fume hood.

-

Deactivation: Spills should be treated with a dilute solution of nucleophile (e.g., thiosulfate) or dilute base to hydrolyze the chloroethyl group, though specific waste disposal protocols must be followed.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7093, N-Ethyl-N-(2-chloroethyl)aniline. (Used for analog solubility inference).[4][5] Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for recrystallization of aromatic amines). 5th Edition. Longman Scientific & Technical.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline starting from 4-tert-butylaniline .

While direct alkylation of anilines with 1-bromo-2-chloroethane is theoretically possible, it frequently results in poly-alkylation (formation of bis-chloroethyl species) and difficult purification, particularly with electron-rich substrates like 4-tert-butylaniline. To ensure high purity and reproducibility suitable for pharmaceutical applications, this guide utilizes a hydroxyethylation-chlorination strategy :

-

Step 1: Selective mono-N-alkylation using 2-chloroethanol to form the intermediate alcohol.

-

Step 2: Deoxychlorination using thionyl chloride (

) to yield the final alkyl chloride.[1]

This method offers superior control over stoichiometry, minimizes side-product formation, and is scalable from gram to multigram quantities.

Safety & Hazard Warning (Critical)

WARNING: POTENTIAL ALKYLATING AGENT The target compound, 4-tert-butyl-N-(2-chloroethyl)aniline , contains a nitrogen mustard-like motif (2-chloroethylamino group). While it is a monofunctional agent, it should be treated as a potential mutagen and skin sensitizer .

-

Engineering Controls: All operations involving thionyl chloride and the final product must be performed in a properly functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the quenching of thionyl chloride.

-

Waste: All aqueous waste from the alkylation step may contain residual aniline and should be treated as hazardous organic waste.

Reaction Mechanism & Strategy

The synthesis proceeds via nucleophilic attack of the aniline nitrogen on 2-chloroethanol, followed by the conversion of the resulting alcohol to a chloride.[2]

DOT Diagram: Synthetic Pathway

Figure 1: Two-step synthetic pathway ensuring selective mono-alkylation.

Materials & Equipment

| Reagent | CAS No.[3][4] | Equiv. | Role |

| 4-tert-Butylaniline | 769-92-6 | 1.0 | Starting Material |

| 2-Chloroethanol | 107-07-3 | 1.2 | Alkylating Agent |

| Calcium Carbonate ( | 471-34-1 | 0.6 | Acid Scavenger (Step 1) |

| Thionyl Chloride ( | 7719-09-7 | 1.5 | Chlorinating Agent |

| DMF | 68-12-2 | Cat.[4] | Catalyst (Step 2) |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent (Step 2) |

Equipment:

-

250 mL Round-bottom flask (2-neck)

-

Reflux condenser with drying tube (

) -

Magnetic stirrer/hotplate[5]

-

Addition funnel (pressure-equalizing)

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxyethyl)-4-tert-butylaniline

This step introduces the ethyl chain with a terminal hydroxyl group. The use of water as a solvent with calcium carbonate acts as a buffer, neutralizing the HCl generated without promoting over-alkylation.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-tert-butylaniline (14.9 g, 100 mmol) in water (60 mL) .

-

Reagent Addition: Add 2-chloroethanol (9.6 g, 120 mmol) and calcium carbonate (6.0 g, 60 mmol) .

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.

-

Note: The reaction mixture is biphasic. Vigorous stirring is crucial for mass transfer.

-

Duration: Reflux for 6–8 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3). The starting aniline spot (

) should disappear, replaced by the more polar alcohol spot (

-

-

Workup:

-

Purification: The crude oil usually solidifies upon standing or cooling. If necessary, recrystallize from Hexane/Ethanol (9:1) to obtain white crystals.[7]

-

Expected Yield: 85–92%[9]

-

Step 2: Chlorination to 4-tert-butyl-N-(2-chloroethyl)aniline

The conversion of the alcohol to the chloride is performed using thionyl chloride.[1][2][10]

-

Setup: Dry the intermediate from Step 1 thoroughly (trace water destroys

). Dissolve N-(2-hydroxyethyl)-4-tert-butylaniline (19.3 g, 100 mmol) in dry DCM (100 mL) in a flask under Nitrogen or Argon atmosphere. -

Catalyst: Add 2–3 drops of DMF (Dimethylformamide). This forms the Vilsmeier reagent in situ, accelerating the reaction.

-

Addition: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (11 mL, ~150 mmol) dropwise via an addition funnel over 30 minutes.

-

Caution:

and

-

-

Reaction: Remove the ice bath and reflux the mixture gently (40°C) for 2–4 hours.

-

Endpoint: TLC should show the conversion of the polar alcohol to a less polar product (

similar to starting aniline but distinct).

-

-

Quench & Workup:

-

Cool to 0°C. Carefully pour the reaction mixture into Ice Water (200 mL) .

-

Neutralize the aqueous layer with saturated

solution until pH ~8. -

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Dry over

and concentrate.

-

-

Purification: The residue is typically a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel; Hexane:EtOAc 9:1) to remove trace impurities.

DOT Diagram: Experimental Workflow

Figure 2: Operational workflow for the two-step synthesis.

Analytical Validation

Successful synthesis should be validated using

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.25 | Doublet | 2H | Ar-H (meta to N) |

| Aromatic | 6.60 | Doublet | 2H | Ar-H (ortho to N) |

| Amine | 4.00 | Broad Singlet | 1H | -NH- |

| Ethyl Chain | 3.65 | Triplet | 2H | |

| Ethyl Chain | 3.45 | Triplet | 2H | |

| t-Butyl | 1.28 | Singlet | 9H |

Note: Shifts are approximate and solvent-dependent (

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Bis-alkylation in Step 1 | Excess 2-chloroethanol or too high temperature. | Adhere strictly to 1.2 equivalents of alkylating agent. Ensure efficient stirring to prevent local high concentrations. |

| Low Yield in Step 2 | Hydrolysis of product during quench. | Keep the quench temperature cold ( |

| Starting Material Remaining (Step 2) | Old/Wet | Use fresh thionyl chloride. Ensure catalytic DMF is added (it activates the |

References

-

BenchChem. (2025).[2][5][8] Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. Retrieved from 8

-

Organic Syntheses. (1955). N-Ethyl-p-chloroaniline. Org. Synth. 35, 65. Retrieved from 9

-

Greenberg, J. A., & Sammakia, T. (2017).[11] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org. Chem., 82, 3245–3251.[11] (Referenced for SOCl2 handling/mechanistics). Retrieved from 11[5]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Alcohols/Acids. Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pure-synth.com [pure-synth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

- 11. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

N-alkylation of 4-tert-butylaniline with 1-bromo-2-chloroethane

Application Note: Selective N-Alkylation of 4-tert-Butylaniline with 1-Bromo-2-chloroethane

Part 1: Strategic Overview

Objective: To provide a robust, reproducible protocol for the synthesis of N-(2-chloroethyl)-4-tert-butylaniline via the direct nucleophilic substitution of 4-tert-butylaniline with 1-bromo-2-chloroethane.

Context & Significance: The N-alkylation of anilines with dihaloalkanes is a cornerstone transformation in medicinal chemistry. The resulting N-(2-chloroethyl)anilines are critical "warhead" precursors. They serve as immediate intermediates for:

-

Nitrogen Mustards: Upon further alkylation, these form bis(2-chloroethyl)amines, a class of DNA-alkylating chemotherapeutics (e.g., Chlorambucil derivatives).

-

Heterocyclic Synthesis: The chloroethyl tail allows for intramolecular cyclization to form aziridines, or intermolecular reactions to form piperazines and imidazolidinones.

Technical Challenge: The reaction presents a classic chemoselectivity problem.

-

Leaving Group Competition: 1-bromo-2-chloroethane contains two electrophilic sites. The reaction relies on the superior leaving group ability of Bromide (

) vs. Chloride ( -

Mono- vs. Bis-Alkylation: The product (a secondary amine) is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the alkyl group. This creates a high risk of over-alkylation to the N,N-bis(2-chloroethyl) species.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via an

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbon bearing the bromine atom.

-

Transition State: A pentacoordinate transition state forms where the C-Br bond breaks as the N-C bond forms.

-

Deprotonation: The resulting ammonium salt is deprotonated by the base (

), regenerating the neutral amine and preventing the protonated product from stalling the reaction.

Why 1-Bromo-2-chloroethane? The bond dissociation energy (BDE) of C-Br (~276 kJ/mol) is lower than C-Cl (~338 kJ/mol). Under controlled thermal conditions, the aniline selectively displaces the bromide, leaving the chloride intact for downstream chemistry.

Visualizing the Pathway:

Caption: Mechanistic pathway highlighting the critical competition between product formation and over-alkylation.

Part 3: Experimental Protocol

Safety Warning: 1-bromo-2-chloroethane is a potential carcinogen and irritant. The product is a skin sensitizer and potential vesicant (blistering agent). All operations must be performed in a fume hood with double nitrile gloves.

Materials

-

Substrate: 4-tert-Butylaniline (CAS: 769-92-6)[3]

-

Base: Potassium Carbonate (

), anhydrous, granular. -

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Note: MeCN is preferred for easier workup; DMF accelerates sluggish reactions.

Step-by-Step Procedure

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.49 g, 10.0 mmol, 1.0 equiv) in Acetonitrile (20 mL).

-

Add Potassium Carbonate (

) (2.76 g, 20.0 mmol, 2.0 equiv). -

Critical Step: Add 1-bromo-2-chloroethane (2.15 g, 1.25 mL, 15.0 mmol, 1.5 equiv).

-

Expert Insight: Using a 1.5x excess of the alkyl halide helps drive the consumption of the aniline, but going higher (e.g., 3.0 equiv) significantly increases the rate of bis-alkylation.

-

2. Execution:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 80-82°C) for 12-16 hours .

-

Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The product (

) will appear between the starting aniline (-

Staining:[3] Use Ninhydrin (stains amines) or UV (254 nm).

-

3. Workup:

-

Filter off the inorganic salts (

, -

Concentrate the filtrate under reduced pressure to remove Acetonitrile/excess alkyl halide.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

Water (2 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil.

4. Purification:

-

The crude material will contain the desired mono-alkylated product, some unreacted aniline, and traces of bis-alkylated byproduct.

-

Column Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.

-

Yield Expectation: 65-75% isolated yield.

Part 4: Process Optimization & Troubleshooting

The following table summarizes how critical variables impact the reaction outcome.

| Variable | Condition | Impact on Selectivity | Recommendation |

| Stoichiometry | 1.0 eq Alkyl Halide | High unreacted aniline | Avoid. Conversion stalls. |

| 1.5 eq Alkyl Halide | Optimal Balance | Recommended. | |

| >3.0 eq Alkyl Halide | High Bis-alkylation | Only use if synthesizing the mustard. | |

| Base | Fast, but difficult removal | Use if | |

| Slower, cleaner | Recommended. Easy filtration. | ||

| Solvent | DMF | Very Fast ( | Hard to remove; use for scale >10g. |

| Acetonitrile | Moderate Rate | Recommended. Easy evaporation. | |

| Temperature | Room Temp | Very Slow (>48h) | Use only for highly reactive anilines. |

| Reflux (80°C) | Standard | Monitor closely to stop before over-alkylation. |

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and purification of the target secondary amine.

Part 5: Characterization Criteria

To validate the synthesis, the following spectral features must be confirmed:

-

NMR (CDCl3, 400 MHz):

-

tert-Butyl group: Singlet,

ppm (9H). -

Aromatic protons: Two doublets (AA'BB' system),

and -

N-CH2: Triplet,

ppm (2H). -

CH2-Cl: Triplet,

ppm (2H). -

NH: Broad singlet,

ppm (exchangeable with -

Note: If the integration of the

region corresponds to 4H instead of 2H, you have isolated the bis-alkylated byproduct.

-

-

Mass Spectrometry (ESI+):

-

Target

: Calculated for -

Isotope Pattern: Look for the characteristic 3:1 ratio of

to

-

References

-

Reactivity of 1-Bromo-2-chloroethane

-

General Protocol for Aniline Alkylation

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution - N-Alkylation of Amines. Retrieved from [Link]

-

-

Safety & Toxicology of Haloalkylamines

-

Centers for Disease Control and Prevention (CDC). (n.d.). Nitrogen Mustards: Blister Agents. Retrieved from [Link]

-

- Synthesis of 4-tert-butylaniline Derivatives

Sources

- 1. nbinno.com [nbinno.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-tert-butyl-N-(2-chloroethyl)aniline as a precursor for antimitotic agents

Application Notes & Protocols

Topic: 4-tert-butyl-N-(2-chloroethyl)aniline as a Precursor for Antimitotic Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Mitotic Machinery in Cancer Therapy

The uncontrolled proliferation of cells is a fundamental characteristic of cancer.[1] The mitotic spindle, a highly dynamic structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division.[1] This makes it a prime target for anticancer drug development. Antimitotic agents disrupt the normal function of the mitotic spindle, leading to a prolonged arrest of the cell cycle in mitosis (M-phase) and subsequently triggering programmed cell death (apoptosis).[1][2]

These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids).[1][3] A promising class of microtubule-destabilizing agents is the N-aryl-N'-(2-chloroethyl)ureas (CEUs). These compounds exert their antimitotic effect through a distinct mechanism: the covalent alkylation of β-tubulin.[4] This irreversible binding disrupts microtubule dynamics, leading to potent cytotoxic effects.

Structure-activity relationship (SAR) studies have revealed that the cytotoxicity of CEUs is highly dependent on specific structural features: an N'-(2-chloroethyl) moiety, which acts as the alkylating group, and a substituted aryl group.[4] The presence of a bulky, lipophilic group at the 4-position of the phenyl ring, such as a tert-butyl group, has been shown to be favorable for activity.[4]

This document provides a comprehensive guide to the synthesis of 4-tert-butyl-N-(2-chloroethyl)aniline , a key precursor for this class of antimitotic agents. It further details the conversion of this precursor into a representative N-aryl-N'-(2-chloroethyl)urea and provides detailed protocols for evaluating its biological activity, including its effects on cell viability, cell cycle progression, and tubulin polymerization.

Part 1: Synthesis of the Precursor: 4-tert-butyl-N-(2-chloroethyl)aniline

The synthesis of the title precursor is achieved through the direct N-alkylation of 4-tert-butylaniline. This method introduces the reactive 2-chloroethyl group, which is essential for the subsequent formation of the urea derivative and for the final compound's mechanism of action. The protocol is adapted from established methods for N-alkylation of anilines.[5]

Protocol 1: Synthesis via Direct N-Alkylation

Principle: This procedure involves the reaction of 4-tert-butylaniline with 1-bromo-2-chloroethane in the presence of a base, potassium carbonate, to facilitate the nucleophilic substitution. Dimethylformamide (DMF) serves as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-tert-butylaniline | ≥98% | e.g., Sigma-Aldrich |

| 1-bromo-2-chloroethane | ≥98% | e.g., Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | e.g., Fisher Scientific |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR |

| Brine (saturated NaCl solution) | - | Laboratory prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

| Round-bottom flask, condenser, magnetic stirrer | - | Standard laboratory equipment |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | e.g., Millipore |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylaniline (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 10 mL per gram of aniline).

-

Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir vigorously at room temperature for 20 minutes.

-

Slowly add 1-bromo-2-chloroethane (1.3 eq) dropwise to the reaction mixture using a dropping funnel.

-

Heat the reaction mixture to 70-80 °C and maintain stirring for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexane. The disappearance of the starting aniline spot indicates reaction completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL). This will precipitate the crude product.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%) to yield pure 4-tert-butyl-N-(2-chloroethyl)aniline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: Synthesis of a Representative Antimitotic Agent: N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea

The synthesized precursor is converted into the active urea derivative. The urea functional group is critical for the biological activity of this class of compounds.[4]

Protocol 2: Urea Formation

Principle: This protocol describes the reaction of the precursor amine, 4-tert-butyl-N-(2-chloroethyl)aniline, with potassium cyanate in the presence of an acid. The in-situ generation of isocyanic acid (HNCO) reacts with the secondary amine to form the desired urea derivative.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-tert-butyl-N-(2-chloroethyl)aniline | Synthesized in Part 1 | - |

| Potassium Cyanate (KOCN) | ≥96% | e.g., Sigma-Aldrich |

| Acetic Acid | Glacial, ACS Grade | e.g., Fisher Scientific |

| Water | Deionized | Laboratory system |

| Dichloromethane (DCM) | ACS Grade | e.g., VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Fisher Scientific |

Procedure:

-

Dissolve 4-tert-butyl-N-(2-chloroethyl)aniline (1.0 eq) in a mixture of acetic acid and water (1:1 v/v).

-

To this stirring solution, add a solution of potassium cyanate (1.5 eq) in water dropwise over 30 minutes. Maintain the temperature below 30 °C using an ice bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction by TLC (30% ethyl acetate in hexane) for the consumption of the starting amine.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Evaluation of Antimitotic Activity

Once synthesized, the compound's potential as an antimitotic agent must be rigorously evaluated. This involves a series of in vitro assays to determine its cytotoxicity, its effect on cell cycle progression, and its direct interaction with tubulin.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6] The intensity of the color is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.[6]

Procedure:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Drug Treatment: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO, at a final concentration not exceeding 0.5%) and a positive control (e.g., Paclitaxel).

-

Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.[6]

Data Presentation:

Table 1: Example Cytotoxicity Data for N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Example Value |

| HCT-116 | Colon Carcinoma | Example Value |

| A549 | Lung Carcinoma | Example Value |

| HeLa | Cervical Carcinoma | Example Value |

| Note: Data are for illustrative purposes and will vary based on experimental results. |

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: Antimitotic agents that disrupt microtubule function activate the spindle assembly checkpoint, causing cells to arrest in the G2 or M phase of the cell cycle.[1] Flow cytometry can quantify the DNA content of individual cells within a population.[7][8] By staining cells with a fluorescent DNA-intercalating dye like Propidium Iodide (PI), one can generate a histogram where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate amount.[9] An accumulation of cells in the G2/M peak after treatment indicates an antimitotic effect.

Procedure:

-

Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and grow to ~60% confluency. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cells in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm (red fluorescence). Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the control.

Protocol 5: In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The process can be monitored by the increase in light scattering (turbidity) at 340 nm as tubulin dimers assemble into larger microtubule polymers.[3][10] Microtubule-destabilizing agents, like the expected product, will inhibit the rate and extent of this polymerization.

Procedure:

-

Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice at all times. Prepare a GTP stock solution.[10]

-

Compound Preparation: Prepare a 10x serial dilution of the test compound in general tubulin buffer. Include a positive control for inhibition (e.g., Nocodazole) and a positive control for stabilization (e.g., Paclitaxel), as well as a vehicle control (DMSO).[10]

-

Reaction Setup: This assay is typically performed in a temperature-controlled microplate reader in a 96-well plate. Pre-warm the plate reader to 37°C.[10]

-

On ice, prepare the reaction mix. For a standard 100 µL reaction, combine:

-

Tubulin solution (e.g., to a final concentration of 3 mg/mL)

-

GTP solution (to a final concentration of 1 mM)

-

Glycerol (optional, to promote polymerization, e.g., 10% final concentration)

-

10 µL of the 10x test compound, control, or vehicle.

-

-

Initiate Polymerization: Pipette 100 µL of each reaction mix into the wells of the pre-warmed 96-well plate.

-

Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[10][11]

-

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time to generate polymerization curves.[3]

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.

-

Plot Vmax against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ for tubulin polymerization inhibition.[3]

-

Conclusion

4-tert-butyl-N-(2-chloroethyl)aniline is a highly valuable and synthetically accessible precursor for the development of N-aryl-N'-(2-chloroethyl)urea-based antimitotic agents. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent conversion into a potential anticancer compound. Furthermore, the detailed methodologies for biological evaluation—from broad cytotoxicity screening to specific cell cycle analysis and direct assessment of tubulin polymerization—enable a thorough characterization of the compound's antimitotic properties. This integrated approach of chemical synthesis and biological testing is crucial for the identification and advancement of novel therapeutics targeting microtubule dynamics in cancer treatment.

References

-

Assaying cell cycle status using flow cytometry. PMC, National Center for Biotechnology Information. [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC, National Center for Biotechnology Information. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

-

In vitro Evaluation of Antimitotic, Antiproliferative, DNA fragmentation and Anticancer activity of Chloroform and Ethanol extracts of Revia hypocrateriformis. ResearchGate. [Link]

-

Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. PubMed. [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. [Link]

-

New Antimitotic Agents with Activity in Multi-Drug-Resistant Cell Lines and in Vivo Efficacy in Murine Tumor Models. ResearchGate. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

-

Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium. PubMed. [Link]

-

In-Vitro Evaluation of Anti-mitotic Activity of Different Extracts of Mucuna pruriens Linn. Seed. SciSpace. [Link]

-

N-ETHYL-p-CHLOROANILINE. Organic Syntheses Procedure. [Link]

-

The Mechanisms of Action of Tumor Treating Fields. PMC, National Center for Biotechnology Information. [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology. [Link]

-

Antimitotic drugs in the treatment of cancer. PMC, National Center for Biotechnology Information. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

-

Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]

-

Synthesis of 4-nitro-2-chloro-N-(β-aminoethyl) aniline. PrepChem.com. [Link]

-

[Mechanism of action of antimitotic agents]. PubMed. [Link]

-

Antimitotic agent – Knowledge and References. Taylor & Francis Online. [Link]

-

Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. PubMed. [Link]

-

Chemical Properties of Aniline, 4-tert-butyl-2-chloro- (CAS 42265-67-8). Cheméo. [Link]

-

Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. PubMed. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanisms of Action of Tumor Treating Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. revvity.com [revvity.com]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the NMR Analysis of 4-tert-butyl-N-(2-chloroethyl)aniline

Introduction: A Strategic Approach to the Structural and Quantitative Analysis of a Key Synthetic Intermediate

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel chemical entities is paramount. 4-tert-butyl-N-(2-chloroethyl)aniline, a substituted aniline, represents a class of compounds often utilized as intermediates in the synthesis of more complex target molecules. Its structure, featuring a bulky tert-butyl group, a secondary amine, and a reactive chloroethyl chain, presents a unique set of considerations for analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the unambiguous structural elucidation and purity assessment of such molecules.

This comprehensive guide provides a detailed experimental framework for the analysis of 4-tert-butyl-N-(2-chloroethyl)aniline by NMR. Moving beyond a simple listing of procedural steps, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical results. We will explore a multi-faceted approach, combining one-dimensional (1D) and two-dimensional (2D) NMR techniques for complete structural assignment, and culminating in a rigorous quantitative NMR (qNMR) protocol for accurate purity determination.

I. Physicochemical Properties and Predicted NMR Spectral Features

A foundational understanding of the target molecule's properties is crucial for developing an appropriate analytical strategy.

Table 1: Physicochemical Properties of 4-tert-butyl-N-(2-chloroethyl)aniline

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₈ClN | - |

| Molecular Weight | 211.73 g/mol | - |

| Appearance | Predicted to be a solid or oil | Based on similar substituted anilines. |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) | General solubility of N-substituted anilines.[1] |

| Stability | Potentially sensitive to oxidation and light | Anilines are known to be susceptible to oxidation, which can lead to colored impurities. |

Predicted NMR Spectra

While experimental spectra are the gold standard, in their absence, predicted spectra serve as an invaluable guide for experimental setup and data interpretation. The following spectra were predicted using advanced computational algorithms.[1][2][3][4][5][6][7][8][9][10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~7.3 ppm (d, 2H): Aromatic protons ortho to the tert-butyl group.

-

δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.

-

δ ~3.7 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).

-

δ ~3.5 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).

-

δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.

-

δ (variable): A broad singlet corresponding to the N-H proton, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~145 ppm: Quaternary aromatic carbon attached to the nitrogen.

-

δ ~142 ppm: Quaternary aromatic carbon attached to the tert-butyl group.

-

δ ~126 ppm: Aromatic CH carbons ortho to the tert-butyl group.

-

δ ~112 ppm: Aromatic CH carbons ortho to the amino group.

-

δ ~48 ppm: Methylene carbon adjacent to the nitrogen (-NH-C H₂-).

-

δ ~42 ppm: Methylene carbon adjacent to the chlorine (-C H₂-Cl).

-

δ ~34 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~31 ppm: Methyl carbons of the tert-butyl group.

II. Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously planned workflow is the cornerstone of high-quality NMR data. The following diagram illustrates the key stages of the analytical process.

Caption: A generalized workflow for the NMR analysis of 4-tert-butyl-N-(2-chloroethyl)aniline.

A. Materials and Equipment

-

4-tert-butyl-N-(2-chloroethyl)aniline (analyte)

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS)

-

Quantitative NMR internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

-

High-precision analytical balance (readability to at least 0.01 mg)

-

Volumetric flasks and pipettes

-

5 mm NMR tubes of high quality

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

B. Step-by-Step Protocol for Sample Preparation

The quality of the final NMR spectrum is critically dependent on the initial sample preparation.

-

Selection of an Appropriate Solvent: Chloroform-d (CDCl₃) is a good initial choice due to its excellent dissolving power for a wide range of organic compounds.[1]

-

Analyte Concentration for Qualitative Analysis: For standard 1D and 2D NMR experiments, aim for a concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent.[13]

-

Quantitative NMR (qNMR) Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-tert-butyl-N-(2-chloroethyl)aniline into a clean, dry vial.

-

Select a suitable internal standard that has signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates in CDCl₃.[14]

-

Accurately weigh an appropriate amount of the internal standard to achieve a near 1:1 molar ratio with the analyte.

-

Dissolve both the analyte and the internal standard in a precise volume of deuterated solvent (e.g., 1.0 mL) in a volumetric flask.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer an exact volume (e.g., 0.7 mL) of the solution to a high-quality NMR tube.

-

III. Qualitative Analysis: Unambiguous Structure Elucidation

A suite of NMR experiments should be employed to confirm the chemical structure of 4-tert-butyl-N-(2-chloroethyl)aniline and to identify any potential impurities.

A. One-Dimensional NMR Experiments

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

B. Two-Dimensional NMR Experiments

2D NMR experiments are crucial for establishing connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). For the target molecule, cross-peaks would be expected between the two methylene groups of the chloroethyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. This is a powerful tool for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for piecing together the molecular fragments and confirming the overall structure. For instance, correlations would be expected from the N-H proton to the adjacent methylene carbon and the aromatic carbons ortho to the nitrogen.

Caption: Key expected 2D NMR correlations for structural assignment.

IV. Quantitative Analysis (qNMR): Determining Purity with High Precision

Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a calibration curve of the analyte itself.[13][15]

A. The Rationale Behind qNMR Parameter Selection

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. To ensure this proportionality holds true and to achieve accurate results, several experimental parameters must be carefully controlled.

Table 2: Critical qNMR Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | Maximizes the signal for each scan, improving the signal-to-noise ratio.[13] |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Ensures that all protons have fully returned to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.[16][17] |

| Acquisition Time (aq) | Sufficiently long to allow the FID to decay to zero | Prevents truncation of the Free Induction Decay (FID), which can lead to artifacts in the spectrum and integration errors.[13] |

| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest | High S/N is essential for accurate integration.[16] |

| Spinning | Off | Avoids spinning sidebands which can interfere with the integration of low-level impurities.[18] |

B. Protocol for T₁ Relaxation Time Determination

Since the relaxation delay is a critical parameter, it is advisable to determine the T₁ values for the protons in the molecule of interest. The inversion recovery experiment is the standard method for this.[15][17][18][19][20][21][22]

-

Pulse Sequence: Use a standard inversion recovery pulse sequence (e.g., t1ir on Bruker instruments).

-

Variable Delay List (vd): Set up a list of delay times (τ values) that bracket the expected T₁ values. For small organic molecules, T₁ values are typically in the range of 0.5-4 seconds.[16] A suitable vd list might be: 0.01s, 0.1s, 0.25s, 0.5s, 1s, 2s, 4s, 8s, 16s.

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 x the longest expected T₁) to ensure complete relaxation between each point in the recovery curve.

-

Data Processing: Process the resulting pseudo-2D data and use the instrument's software to fit the signal intensities as a function of the delay time to an exponential decay curve to extract the T₁ value for each proton.

C. Step-by-Step qNMR Data Acquisition

-

Prepare the qNMR sample as described in section II.B.

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.

-

Lock and shim the sample to achieve a narrow and symmetrical peak shape.

-

Determine the 90° pulse width for the probe.

-

Set up the 1D ¹H NMR experiment with the optimized qNMR parameters from Table 2, using the experimentally determined T₁ value to set the relaxation delay.

-

Acquire the data.

-

Process the spectrum with careful phasing and baseline correction. A flat baseline is crucial for accurate integration.[13]

D. Purity Calculation

The purity of the analyte can be calculated using the following equation:[13]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I_analyte and I_std are the integral values of the analyte and internal standard signals, respectively.

-

N_analyte and N_std are the number of protons giving rise to the respective signals.

-

M_analyte and M_std are the molar masses of the analyte and internal standard.

-

m_analyte and m_std are the masses of the analyte and internal standard.

-

P_std is the purity of the internal standard.

V. Data Interpretation and Troubleshooting

-

Impurity Identification: Compare the signals in the ¹H NMR spectrum with those of known potential impurities (e.g., starting materials like 4-tert-butylaniline, residual solvents). 2D NMR can be used to elucidate the structure of unknown impurities.

-

Broad Peaks: Broad signals can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange. The N-H proton signal is often broad due to exchange with residual water or quadrupolar coupling with the nitrogen.

-

Integration Errors: Inaccurate integration can arise from poor phasing, an uneven baseline, or overlapping signals. Careful data processing is essential to minimize these errors.

VI. Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the complete NMR analysis of 4-tert-butyl-N-(2-chloroethyl)aniline. By following these detailed procedures, researchers can achieve unambiguous structural confirmation and highly accurate purity determination. The emphasis on understanding the rationale behind experimental choices empowers scientists to adapt these methods to other novel molecules, ensuring the integrity and reliability of their analytical data, a critical aspect in all stages of chemical research and development.

VII. References

-

A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (2017, November). Retrieved from a local university resource.

-

Measuring relaxation times - Inversion recovery for T1. (2019, March). Retrieved from a university chemistry department resource.

-